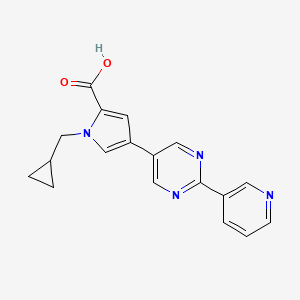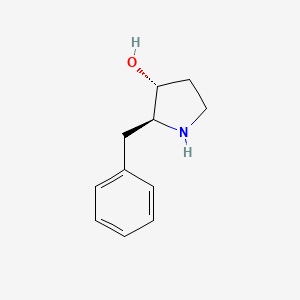![molecular formula C13H19N3O2 B8111637 Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide](/img/structure/B8111637.png)
Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide is a complex organic compound known for its unique molecular structure and versatility in various scientific fields. It is primarily utilized in advanced chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide involves multiple steps:
Formation of Pyrrole Ring: This is often achieved through Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react under acidic conditions.
Attachment of Octahydropyrano[3,2-B]Pyrrol Group: Achieved through a sequence of nucleophilic substitutions and cyclization reactions.
Industrial Production Methods
Large-scale production involves optimizing reaction conditions to ensure high yields and purity:
Catalysis: Employing catalytic systems to streamline reactions.
Continuous Flow Chemistry: For high-throughput synthesis, reducing reaction times and improving safety.
Purification: Utilizing chromatography and crystallization techniques to achieve desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reacts with hydrogen in the presence of a catalyst like palladium on carbon.
Substitution: Undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in basic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like bromine for electrophilic substitution.
Major Products Formed from These Reactions
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Corresponding alcohols and amines.
Substitution Products: Alkylated and halogenated derivatives.
Aplicaciones Científicas De Investigación
Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide is significant in:
Chemistry: Studied for its unique reactivity and as an intermediate in the synthesis of complex molecules.
Biology: Evaluated for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Used in material science for developing novel polymers and materials with specialized properties.
Mecanismo De Acción
Molecular Targets and Pathways Involved
Enzyme Inhibition: Binds to active sites of specific enzymes, modulating their activity.
Signal Transduction Pathways: Interacts with signaling proteins, affecting cellular communication and responses.
Comparación Con Compuestos Similares
Uniqueness
Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide stands out due to its structural complexity and multifaceted reactivity.
Similar Compounds
N-(3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl-1H-Pyrrole-2-Carboxamide
1-Methyl-N-(2H-Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide
N-Methyl-Octahydro-Pyrano[3,2-B]Pyrrole-2-Carboxamide
There you have it—a detailed dive into the fascinating compound this compound!
Propiedades
IUPAC Name |
N-[(3S,3aS,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-16-6-2-5-11(16)13(17)15-10-8-14-9-4-3-7-18-12(9)10/h2,5-6,9-10,12,14H,3-4,7-8H2,1H3,(H,15,17)/t9-,10+,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDWUJXJVVHCJS-SCVCMEIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2CNC3C2OCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)N[C@H]2CN[C@H]3[C@@H]2OCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,1-dioxido-3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4'-piperidin]-2-yl)-N-methylacetamide](/img/structure/B8111556.png)
![7-Methylsulfonyl-3-phenylspiro[5,6-dihydroimidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8111565.png)
![N,N-dimethyl-4-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyrimidin-2-amine](/img/structure/B8111582.png)
![2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8111583.png)
![2-Ethyl-3-oxo-N-phenyl-2,7,10-triazaspiro[4.6]undecane-7-carboxamide](/img/structure/B8111597.png)
![4-Isopropyl-1-(2-Methoxyethyl)-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid](/img/structure/B8111611.png)

![4-((Benzyloxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8111626.png)
![N-cyclobutyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide](/img/structure/B8111633.png)
![5-Amino-1-(Pyridin-3-Yl)-2',3',5',6'-Tetrahydrospiro[Indoline-3,4'-Pyran]-2-One](/img/structure/B8111643.png)

![4-Ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B8111655.png)
![2-(Cyclopentylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8111662.png)
![4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8111667.png)
